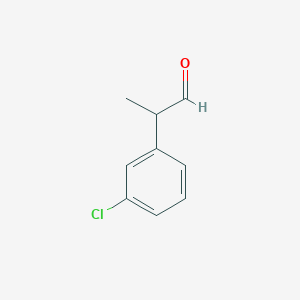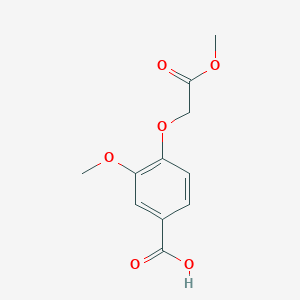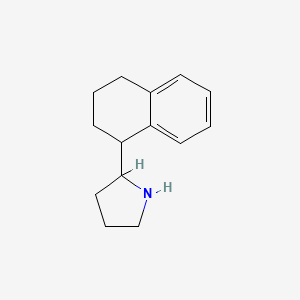
methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate
概要
説明
Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloroacetamido group attached to the pyrrole ring, which imparts unique chemical and biological properties
作用機序
Target of Action
Similar compounds, such as local anesthetics, act on nerve endings or around nerve trunks, and are combined with specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
Local anesthetics, for example, affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
Based on the mechanism of action of similar compounds, it can be inferred that the compound may interfere with the sodium ion channels, affecting the propagation of nerve impulses .
Pharmacokinetics
A related compound, ethyl 4-(2-chloroacetamido)benzoate, is reported to have high gi absorption and is bbb permeant . These properties may influence the bioavailability of the compound.
Result of Action
Based on the mechanism of action of similar compounds, it can be inferred that the compound may cause a temporary loss of sensation by blocking nerve impulses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrrole-2-carboxylic acid.
Formation of the Ester: The carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 1-methyl-1H-pyrrole-2-carboxylate.
Introduction of the Chloroacetamido Group: The ester is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamido group at the 4-position of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Hydrolysis: 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学的研究の応用
Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting DNA or protein interactions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules such as DNA and proteins.
類似化合物との比較
Similar Compounds
Methyl 4-(2-chloroacetamido)benzoate: Similar structure but with a benzoate ring instead of a pyrrole ring.
N-(4-acetylphenyl)-2-chloroacetamide: Contains a chloroacetamido group but with different aromatic substitution.
2-chloro-N-(4-sulfamoyl-phenyl)acetamide: Another chloroacetamido derivative with a sulfonamide group.
Uniqueness
Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
methyl 4-[(2-chloroacetyl)amino]-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-12-5-6(11-8(13)4-10)3-7(12)9(14)15-2/h3,5H,4H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGECWRWJSDFYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3389979.png)
![2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetic acid](/img/structure/B3390008.png)




![3-[(2-Acetamidoethyl)carbamoyl]propanoic acid](/img/structure/B3390034.png)
